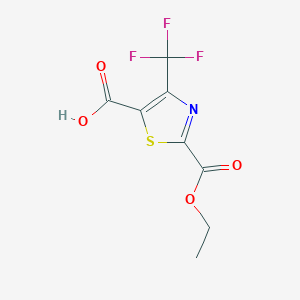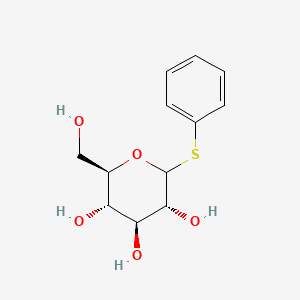
Phenyl 1-thioglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-thioglucopyranoside is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its ability to inhibit certain enzymes and is used in various biochemical and industrial applications. Its molecular formula is C12H16O5S, and it has a molecular weight of 272.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 1-thioglucopyranoside can be synthesized through the reaction of phenyl thiol with glucose derivatives. One common method involves the use of phenyl thiol and a protected glucose derivative under acidic conditions to form the thioglycoside bond. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 1-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Phenyl thioglucopyranoside.
Substitution: Substituted phenyl thioglucopyranosides.
Applications De Recherche Scientifique
Phenyl 1-thioglucopyranoside has a wide range of applications in scientific research:
Mécanisme D'action
Phenyl 1-thioglucopyranoside exerts its effects primarily through competitive inhibition of enzymes such as β-glucosidase and sodium-D-glucose cotransporters (SGLT) 1 and 2. By binding to the active site of these enzymes, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying enzyme function and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Phenyl 1-thioglucopyranoside can be compared with other thioglycosides and glycosides:
Phenyl β-D-thioglucopyranoside: Similar structure but different stereochemistry.
Methyl 1-thioglucopyranoside: Similar thioglycoside but with a methyl group instead of a phenyl group.
Phenyl α-D-thioglucopyranoside: Similar compound with different anomeric configuration.
Uniqueness: this compound is unique due to its specific inhibition of SGLT1 and SGLT2, making it a valuable tool in diabetes research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H16O5S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12?/m1/s1 |
Clé InChI |
OVLYAISOYPJBLU-OZRWLHRGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
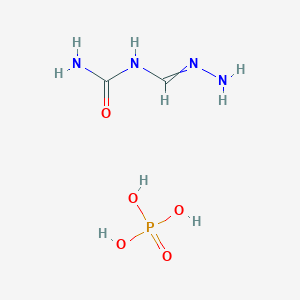
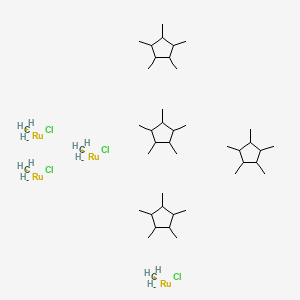
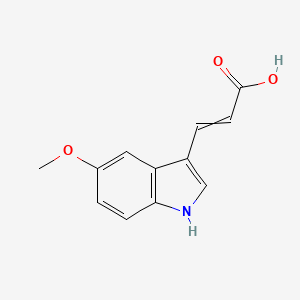
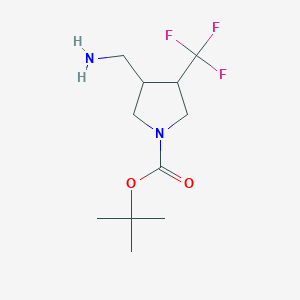
![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one](/img/structure/B12443188.png)
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
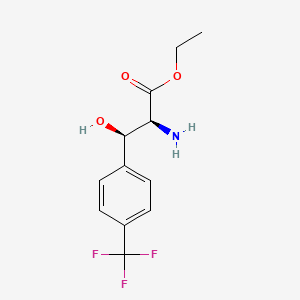
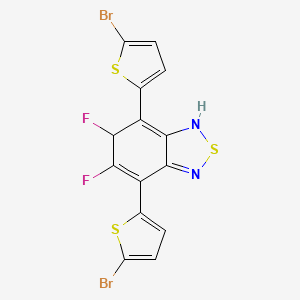
![[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-methoxybenzohydrazide](/img/structure/B12443206.png)
